2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions of aryl halides with various reagents2. For instance, the Grignard reaction, which involves the reaction of an alkyl halide with magnesium metal in anhydrous ether, is commonly used to prepare phenyl-magnesium bromide3. However, the exact synthesis method for “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” is not specified in the available literature.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography4. However, the specific molecular structure of “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” is not provided in the available literature.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often include nucleophilic aromatic substitution reactions5. For instance, the Suzuki–Miyaura coupling reaction, which involves the reaction of organoboranes with aryl halides, is commonly used2. However, the specific chemical reactions involving “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” are not detailed in the available literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques7. However, the specific physical and chemical properties of “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” are not provided in the available literature.
Scientific Research Applications
Synthesis and Characterization :
- The compound is used in the synthesis of various derivatives and complexes. For example, a study demonstrated the synthesis of hydroquinolines derivatives and pyrimido[4,5-b]quinoline derivatives, providing insights into the structural properties and potential applications of these compounds (Ghoneim & Assy, 2015).
Reactivity and Chemical Transformations :
- Investigations into the reactivity of similar quinoline derivatives have been conducted. For instance, studies on cyclopalladated compounds involving quinolines have explored how these compounds interact with other chemicals, which is crucial for developing new synthetic methods and materials (Pereira, Pfeffer & Rotteveel, 1989).
Applications in Analytical Chemistry :
- Certain quinoline derivatives have been used as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography, illustrating their utility in sensitive detection and analysis methods (Yoshida, Moriyama & Taniguchi, 1992).
Catalytic and Material Science Applications :
- Quinoline derivatives are researched for their potential in catalysis and materials science. For instance, gem-dimethyl-substituted bis(imino)dihydroquinolines have been studied for their application in producing highly active cobalt catalysts for the production of linear polyethylene waxes, indicating their potential in polymer science and industrial applications (Zhang et al., 2019).
Electrochemical Studies :
- The electrochemical behavior of quinoline derivatives has been a subject of study, providing insights into their electronic properties and potential applications in electrochemical devices (Kumari & Sharma, 2011).
Green Corrosion Inhibitors :
- Quinoline derivatives have been evaluated as green corrosion inhibitors for metals in acidic mediums. This highlights their potential in industrial applications, especially in protecting metals from corrosion (Singh, Srivastava & Quraishi, 2016).
Safety And Hazards
The safety and hazards associated with a compound can be determined from its Safety Data Sheet (SDS)89. However, the specific SDS for “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride” is not available in the literature.
Future Directions
Future research could focus on elucidating the synthesis, structure, reactions, mechanism of action, properties, safety, and potential applications of "2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride"101112. However, specific future directions for this compound are not detailed in the available literature.
Please note that this analysis is based on the limited information available and may not fully represent the characteristics of “2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride”. Further research is needed to provide a more comprehensive understanding of this compound.
properties
IUPAC Name |
2-(4-ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO/c1-4-14-6-8-15(9-7-14)18-11-17(20(21)23)16-10-5-12(2)13(3)19(16)22-18/h5-11H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDXJEWRLSKTOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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